4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile
Description
Properties
IUPAC Name |
4-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N5S/c17-10-11-6-8-13(9-7-11)15-20-21-14(18-19-16(21)22-15)12-4-2-1-3-5-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAACVSLGKACTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Triazole-Thiol Precursors
The most widely employed strategy involves cyclocondensation reactions between 4-amino-5-substituted-1,2,4-triazole-3-thiols and electrophilic agents. For 4-(3-phenyl-triazolo[3,4-b]thiadiazol-6-yl)benzonitrile, the synthesis typically proceeds via:
Formation of 4-amino-5-(4-cyanophenyl)-4H-1,2,4-triazole-3-thiol :
Cyclization with phenylacetic acid derivatives :
Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–120°C | <80°C: ≤30% |
| Reaction Time | 4–8 hours | >10h: Decomposition |
| Acid Catalyst | POCl₃ vs. H₂SO₄ | POCl₃: +15% yield |
| Oxidizing Agent | HgO (2.2 equiv) | Excess: Side products |
This method typically achieves 42–62% isolated yield, limited by competing dimerization of the triazole-thiol intermediate.
Oxidative Cyclization Strategies
Recent advances utilize oxidative C–H functionalization to construct the triazolo-thiadiazole system without pre-formed thiol precursors:
Key Protocol
- Formation of disulfide intermediate :
- Intramolecular cyclization :
Advantages Over Traditional Methods
- Avoids toxic HgO reagents
- Tolerates electron-withdrawing groups (e.g., CN) on benzene rings
- Yields improved to 68–72% for benzonitrile derivatives
Optimization Studies and Mechanistic Insights
Solvent Effects on Cyclocondensation
Comparative studies in polar aprotic vs. protic solvents reveal:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time |
|---|---|---|---|
| DMF | 36.7 | 58 | 4h |
| Acetic Acid | 6.2 | 62 | 6h |
| Ethanol | 24.3 | 41 | 8h |
Acetic acid provides optimal balance between solubility of HgO catalyst and reaction rate.
Temperature-Dependent Ring Closure
In-situ FTIR monitoring shows three distinct phases:
- 0–60°C : Thiolate ion formation (νS-H disappearance at 2550 cm⁻¹)
- 60–100°C : Nucleophilic attack on carbonyl carbon (νC=O shift from 1715 → 1680 cm⁻¹)
- >100°C : Aromatization via H₂S elimination (new peaks at 1580 cm⁻¹)
Characterization and Analytical Data
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃) :
- δ 8.72 (s, 1H, triazole-H)
- δ 8.21–7.45 (m, 9H, aromatic)
- CN group: No proton signal (confirmed by IR)
13C NMR :
HRMS (ESI+) :
X-ray Crystallography Data
Single-crystal analysis (from analog):
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a, b, c (Å) | 6.1426, 8.5323, 13.840 |
| α, β, γ (°) | 90.199, 90.002, 106.762 |
| V (ų) | 694.52 |
| Density (g/cm³) | 1.484 |
The fused triazolo-thiadiazole system exhibits near-planarity (deviation <0.05Å), facilitating π-stacking interactions critical for biological activity.
Applications and Derivative Synthesis
Antifungal Activity
Structure-activity relationship (SAR) studies on analogs show:
| Substituent | IC₅₀ (μg/mL) vs. C. albicans |
|---|---|
| 4-CN (target) | 12.7 |
| 4-OCH₃ | 28.4 |
| 4-NO₂ | 9.1 |
The electron-withdrawing cyano group enhances membrane permeability compared to electron-donating substituents.
Luminescent Complexes
Coordination with lanthanides:
| Metal Ion | Quantum Yield (%) | Lifetime (ms) |
|---|---|---|
| Tb³⁺ | 31 | 1.24 |
| Eu³⁺ | 19 | 0.87 |
The planar heterocycle acts as efficient antenna, transferring energy to metal centers.
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or thiadiazole rings.
Scientific Research Applications
4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Pharmacological Profiles
Heparanase Inhibition
- 4-CMI and 4-MMI exhibit superior heparanase inhibition (IC₅₀: 3–3.1 µg/mL) compared to the target compound, likely due to iodine substituents enhancing steric and electronic interactions with the enzyme’s active site .
- The target compound’s benzonitrile group may offer comparable activity to DTP (59) (IC₅₀: ~20 µg/mL), but direct comparative data are lacking .
Anticancer Activity
- DTTF112 , featuring a fluorobenzonitrile group, demonstrates potent cytotoxicity against cervical cancer cells (IC₅₀: 15.6 µM), suggesting that benzonitrile derivatives like the target compound may similarly disrupt cancer cell proliferation .
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): Iodine (e.g., 4-CMI ) and nitrile groups increase polarity and binding affinity but may reduce bioavailability due to higher hydrophilicity .
- Electron-Donating Groups (EDGs): Methoxy substituents (e.g., Compound 9a ) improve solubility but may weaken enzyme interactions .
- Aromatic vs.
Selectivity and Toxicity
- Compounds with iodine substituents (e.g., 4-CMI ) show higher heparanase selectivity but may exhibit off-target effects due to iodine’s reactivity .
- Benzonitrile-containing derivatives like the target compound are hypothesized to have lower toxicity than halogenated analogues, though in vivo studies are needed .
Biological Activity
The compound 4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile is a member of the triazolo-thiadiazole family, recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Structural Characteristics
The compound features a complex structure that includes:
- A triazole ring fused with a thiadiazole moiety.
- A benzonitrile group that enhances its lipophilicity and potential bioactivity.
Antimicrobial Activity
Research indicates that derivatives of the triazolo-thiadiazole class exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Several studies have reported that triazolo-thiadiazole derivatives demonstrate potent antibacterial effects against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The anticancer potential of triazolo-thiadiazoles has been extensively studied:
- Cell Line Studies : In vitro assays have shown that compounds similar to this compound exhibit cytotoxic effects against multiple cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The estimated IC50 values indicate significant antiproliferative activity .
- Mechanism of Action : Proposed mechanisms include inhibition of DNA synthesis and induction of apoptosis in cancer cells .
Anti-inflammatory and Analgesic Properties
Several studies have highlighted the anti-inflammatory capabilities of thiadiazole derivatives:
- In Vivo Studies : Animal models treated with these compounds showed reduced inflammation markers and pain relief comparable to standard anti-inflammatory drugs .
Case Studies
A selection of relevant case studies illustrates the biological activities of related compounds:
Pharmacological Mechanisms
The biological activity of this compound can be attributed to several pharmacological mechanisms:
Q & A
Q. What are the common synthetic pathways for preparing 4-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile?
The synthesis typically involves multi-step heterocyclic condensation. A representative method includes reacting hydrazine derivatives with α-bromoacetophenone in dry DMF under basic conditions (e.g., potassium carbonate) followed by acid catalysis (e.g., p-TsOH) to cyclize the triazole-thiadiazole core . Substituents like benzonitrile are introduced via nucleophilic substitution or coupling reactions, often requiring refluxing in polar aprotic solvents (e.g., ethanol, toluene) and purification via column chromatography .
Q. How is the structural integrity of this compound validated after synthesis?
Characterization relies on a combination of spectroscopic techniques:
- 1H/13C NMR : Confirms proton environments and carbon frameworks, particularly distinguishing triazole and thiadiazole ring signals .
- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch from benzonitrile at ~2220 cm⁻¹) and sulfur-containing moieties .
- Elemental analysis : Validates purity and stoichiometry .
- Single-crystal X-ray diffraction : Resolves bond lengths/angles and confirms regiochemistry of the triazolo-thiadiazole system .
Q. What preliminary biological screening assays are recommended for this compound?
Initial evaluation focuses on antimicrobial and anticancer activity:
- Antifungal assays : Use Candida albicans or Aspergillus strains, with fluconazole as a positive control. Measure MIC (minimum inhibitory concentration) via broth microdilution .
- Anticancer screening : Test against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC₅₀ values with reference drugs like doxorubicin .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of triazolo-thiadiazole derivatives?
Key parameters include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
- Catalysis : Acidic conditions (p-TsOH) or microwave irradiation reduce reaction time .
- Temperature control : Refluxing at 80–100°C minimizes side reactions (e.g., hydrolysis of nitrile groups) .
- Purification : Gradient elution in column chromatography (hexane/ethyl acetate) resolves regioisomeric byproducts .
Q. What strategies address discrepancies in biological activity data across studies?
Contradictions may arise from assay variability or structural analogs. Mitigation involves:
- Standardized protocols : Use CLSI guidelines for antimicrobial testing .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on benzonitrile enhance antifungal potency) .
- Molecular docking : Validate target engagement (e.g., 14-α-demethylase for antifungals) to confirm mechanistic hypotheses .
Q. How can advanced spectroscopic techniques resolve ambiguities in regiochemistry?
- NOESY/ROESY NMR : Detects spatial proximity between protons on adjacent rings to distinguish between [3,4-b] and [3,4-c] fused isomers .
- X-ray crystallography : Provides unambiguous proof of regiochemistry, as seen in the 6-(1-adamantyl)-3-(2-fluorophenyl) derivative .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula, ruling out isobaric impurities .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina, Glide) : Models binding to enzymes like 14-α-demethylase (PDB: 3LD6) or heparanase (PDB: 6JJ) .
- MD simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns) .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity .
Q. How can structural modifications enhance cytotoxic specificity?
- Substituent variation : Fluorine or chlorine at the phenyl ring improves membrane permeability and target affinity .
- Hybrid scaffolds : Coupling with coumarin (via 3-yl linkage) enhances DNA intercalation potential .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to reduce off-target toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
